molecular formula C23H29NO4 B12692805 Cyclopentamine hydroxybenzoylbenzoate CAS No. 74332-44-8

Cyclopentamine hydroxybenzoylbenzoate

Cat. No.: B12692805
CAS No.: 74332-44-8
M. Wt: 383.5 g/mol
InChI Key: FEDUGFMOJYMTGA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of cyclopentamine hibenzate involves the reaction of cyclopentamine with hibenzic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of solvents such as chloroform and methanol, with the reaction being carried out at specific temperatures and pressures to optimize yield and purity.

Chemical Reactions Analysis

Cyclopentamine hibenzate undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Cyclopentamine hibenzate has a wide range of scientific research applications, including:

Mechanism of Action

Cyclopentamine hibenzate exerts its effects by acting as a releasing agent for catecholamine neurotransmitters. It stimulates the release of norepinephrine, epinephrine, and dopamine from nerve terminals, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in vasoconstriction and other sympathomimetic effects. The molecular targets and pathways involved include adrenergic receptors and the associated signaling pathways .

Comparison with Similar Compounds

Cyclopentamine hibenzate can be compared with other similar compounds, such as:

    Cyclopentamine: A sympathomimetic alkylamine with similar vasoconstrictive properties.

    Propylhexedrine: Another sympathomimetic amine used as a nasal decongestant.

    Methamphetamine: A potent central nervous system stimulant with structural similarities to cyclopentamine.

    Cypenamine: A compound with a similar structure but different pharmacological properties.

Cyclopentamine hibenzate is unique due to its specific combination of cyclopentamine and hibenzic acid, which imparts distinct chemical and pharmacological properties .

Properties

CAS No.

74332-44-8

Molecular Formula

C23H29NO4

Molecular Weight

383.5 g/mol

IUPAC Name

1-cyclopentyl-N-methylpropan-2-amine;4-(4-hydroxybenzoyl)benzoic acid

InChI

InChI=1S/C14H10O4.C9H19N/c15-12-7-5-10(6-8-12)13(16)9-1-3-11(4-2-9)14(17)18;1-8(10-2)7-9-5-3-4-6-9/h1-8,15H,(H,17,18);8-10H,3-7H2,1-2H3

InChI Key

FEDUGFMOJYMTGA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CCCC1)NC.C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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